molecular formula C12H10F2O B11896154 2-(Difluoromethyl)-5-methoxynaphthalene

2-(Difluoromethyl)-5-methoxynaphthalene

Cat. No.: B11896154
M. Wt: 208.20 g/mol
InChI Key: SPUKWVZOEUSHIB-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-methoxynaphthalene is a fluorinated naphthalene derivative featuring a difluoromethyl (-CF₂H) group at the 2-position and a methoxy (-OCH₃) group at the 5-position. This compound combines the aromatic stability of the naphthalene core with the electronic and steric effects of fluorine and methoxy substituents. Fluorine incorporation is a common strategy in medicinal and agrochemical design due to its ability to modulate bioavailability, metabolic stability, and binding affinity .

Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

6-(difluoromethyl)-1-methoxynaphthalene

InChI

InChI=1S/C12H10F2O/c1-15-11-4-2-3-8-7-9(12(13)14)5-6-10(8)11/h2-7,12H,1H3

InChI Key

SPUKWVZOEUSHIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC(=C2)C(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-5-methoxynaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: 2-(Difluoromethyl)-5-methoxynaphthalene serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly those requiring fluorinated components.
  • Reactivity Studies: The compound's unique functional groups facilitate various chemical reactions, including electrophilic substitutions and reductions, making it valuable in synthetic organic chemistry.

Biology

  • Biological Activity Investigation: Research has shown that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Its interaction with enzymes and receptors may influence cellular pathways critical for therapeutic effects .
  • Mechanisms of Action: The difluoromethoxy group is believed to enhance binding affinities to biological targets compared to non-fluorinated analogs, potentially leading to improved pharmacokinetic properties.

Medicine

  • Pharmaceutical Intermediate: The compound is explored as a pharmaceutical intermediate in drug development. Its ability to modulate enzyme activities makes it a candidate for creating new therapeutic agents.
  • Potential Therapeutic Applications: Studies suggest that this compound may have applications in treating infections or cancer due to its demonstrated biological activity .

Industry

  • Material Science: Beyond medicinal applications, this compound is used in the production of advanced materials such as liquid crystals and polymers. Its unique properties make it suitable for various industrial applications.

Antibacterial Activity

A study investigated the antibacterial properties of derivatives related to this compound, demonstrating enhanced activity against specific bacterial strains. The incorporation of difluoromethyl groups was found to significantly improve selectivity towards Mycobacterium smegmatis, indicating potential for developing narrow-spectrum antibiotics .

Anticancer Properties

Research has highlighted the cytotoxic effects of compounds with similar structures against various cancer cell lines. These studies suggest that this compound may also exhibit similar properties, warranting further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Data Tables

Table 1. Key Properties of Selected Compounds

Compound logP (Predicted) Key Functional Groups Potential Applications
This compound ~3.9 -CF₂H, -OCH₃ Agrochemicals, Pharmaceuticals
2-Methylnaphthalene 3.7 -CH₃ Industrial solvents
2-Fluoro-5-methoxybenzoic acid ~2.8 -F, -OCH₃, -COOH Fluorescent probes ()
Fluopyram (A.3.7, ) 3.1 -CF₃, -CONH₂ Fungicide

Table 2. Substituent Effects on Reactivity

Substituent Electronic Effect Impact on Reactivity
Difluoromethyl (-CF₂H) Strongly EWG Deactivates ring; directs meta/para
Methoxy (-OCH₃) EWG/EDG* Activates ring via resonance (EDG)
Methyl (-CH₃) Weak EDG Activates ring; directs ortho/para

*EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group.

Research Findings and Gaps

  • Toxicity Data: While methylnaphthalenes are well-studied (), the toxicological profile of this compound remains unclear. Fluorine’s presence may mitigate some risks (e.g., reduced volatility lowers inhalation exposure) but could introduce novel metabolites requiring further study .
  • Synthetic Applications : The compound’s structure suggests utility as a precursor for fluorinated agrochemicals or fluorescent tags, akin to dansyl derivatives ().

Biological Activity

2-(Difluoromethyl)-5-methoxynaphthalene is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound combines a naphthalene core with a methoxy group and a difluoromethyl substituent, which may enhance its reactivity and biological interactions. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

  • Molecular Formula : C12H10F2O
  • Molecular Weight : 220.21 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COc1cccc2c1c(ccc2C(F)F)C

The presence of the difluoromethyl group is significant as it can influence the compound's lipophilicity, stability, and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activities. For instance, studies on difluoromethylated derivatives have shown enhanced antibacterial effects against various strains, including both Gram-positive and Gram-negative bacteria. A particular study highlighted that the difluoromethyl moiety significantly improved the activity against Mycobacterium smegmatis, suggesting potential for developing narrow-spectrum antibiotics targeting Mycobacterium tuberculosis .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may interact with cellular enzymes or receptors critical for various biological functions. The unique combination of functional groups in this compound might facilitate such interactions, leading to altered enzyme activity or receptor modulation .

Case Studies

  • Antibacterial Activity :
    • A series of difluoromethyl-substituted amides were synthesized, demonstrating significant antibacterial activity against Mycobacterium smegmatis. The most active derivative showed a Minimum Inhibitory Concentration (MIC) of 8 µg/mL, indicating potent antibacterial properties .
  • Cytotoxicity Assessment :
    • In vitro studies assessed the cytotoxicity of various derivatives against human cell lines (HepG2 and A549). Some compounds exhibited negligible cytotoxicity, suggesting a favorable therapeutic index for further development .
  • Fluorinated Compounds in Drug Design :
    • The incorporation of fluorinated groups like difluoromethyl has been recognized as a strategy to enhance the pharmacological profiles of drugs. Structural modifications in compounds similar to this compound have led to improved bioavailability and selectivity towards biological targets .

Comparative Analysis of Similar Compounds

Compound NameStructure TypeNotable ActivityMIC (µg/mL)Cytotoxicity
This compoundAromatic HydrocarbonAntibacterial against M. smegmatis8Low
N-Isopropylamide derivativeAmideAntibacterial against M. smegmatis8Negligible
Isoferulic acid amideAmideModerate activity against Gram-negativesNot specifiedModerate

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